molecular formula C17H16FNO3 B4057878 1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione

1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione

Cat. No.: B4057878
M. Wt: 301.31 g/mol
InChI Key: AMNNHLHOSYNOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine” is a unique chemical provided to early discovery researchers . It has the empirical formula C13H14FNO and a molecular weight of 219.25 .


Molecular Structure Analysis

The SMILES string for “3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine” is NCCC(c1ccc(F)cc1)c2ccco2 . This provides a text representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine” is a solid at room temperature . Its flash point and other safety-related properties are not applicable .

Scientific Research Applications

Fluorescent pH Sensor and Chemosensor Applications

A heteroatom-containing organic fluorophore, exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, demonstrates the potential of pyrrolidinedione derivatives in sensor technology. Such compounds can serve as fluorescent pH sensors in both solution and solid state, as well as chemosensors for detecting acidic and basic organic vapors. This ability to switch emission states through protonation and deprotonation underscores their utility in environmental monitoring and diagnostics (Yang et al., 2013).

Selective Chemosensors for Metal Ions

Pyrrolidine constrained bipyridyl-dansyl conjugates, synthesized through click chemistry, act as selective ratiometric and colorimetric chemosensors for Al(3+) ions. This highlights the role of pyrrolidinedione derivatives in detecting metal ions, which is crucial for environmental pollution control and the development of new diagnostic methods (Maity & Govindaraju, 2010).

Synthesis Methodologies

Highly enantioselective syntheses of 2-aryl-Boc-pyrrolidines are achieved through asymmetric deprotonation, indicating the significance of pyrrolidinedione derivatives in asymmetric synthesis and the production of chiral building blocks for pharmaceuticals. The solvent-dependent reactions offer a convenient and highly enantioselective route for synthesizing Boc-protected pyrrolidines, essential for drug discovery and development (Wu, Lee, & Beak, 1996).

Safety and Hazards

This compound is classified as a combustible solid . It’s important to handle it with appropriate safety measures.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-13-5-3-12(4-6-13)14(15-2-1-11-22-15)9-10-19-16(20)7-8-17(19)21/h1-6,11,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNNHLHOSYNOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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